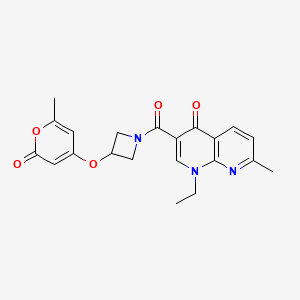

![molecular formula C14H10ClFN4O B2971966 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 1436173-59-9](/img/structure/B2971966.png)

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

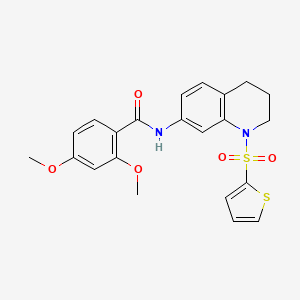

“2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a benzene ring fused with a five-membered imidazole ring . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the resources.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of heterocyclic compounds, including pyrido[1,2-a]benzimidazoles, has garnered attention due to their relevance in medicinal and materials chemistry, such as solubility enhancement and DNA intercalation properties. These compounds are synthesized via copper-catalyzed amination, highlighting a methodological advancement in the field by providing a more direct and efficient pathway to access a broader range of products. This approach eliminates the need for preactivation, making anilines more commercially viable for synthesis processes (Masters et al., 2011).

Chemosensor Development

2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions, demonstrating its potential in environmental monitoring and health sciences. This application leverages the compound's ability to bind anionic guest species, showcasing a practical utility in detecting fluoride ions through changes in chemical shifts and optical modifications, which could have implications for water quality assessment and public health initiatives (Chetia & Iyer, 2008).

Antimycobacterial Properties

Research on benzimidazole analogues of clinical drug candidates for tuberculosis treatment underscores the potential of such compounds in addressing infectious diseases. Structural characterization and in vitro evaluation have confirmed the antimycobacterial activity of these analogues, providing a foundation for further development of new therapeutic agents against Mycobacterium species. This work highlights the ongoing search for effective treatments against tuberculosis and other mycobacterial infections, pointing towards the versatility of benzimidazole derivatives in drug development (Richter et al., 2022).

DNA Interaction Studies

Designing peptides that bind in the minor groove of DNA, particularly at specific sequences, has implications for gene regulation and therapeutic intervention. Studies on pyridine-2-carboxamide-netropsin and related molecules demonstrate their specificity in binding DNA, offering insights into the molecular basis of peptide-DNA interactions. This research contributes to our understanding of how synthetic analogs of natural products can be tailored for specific DNA sequences, opening avenues for targeted drug design and genetic regulation (Wade, Mrksich, & Dervan, 1992).

Mecanismo De Acción

Mode of action

The exact mode of action would depend on the specific biological target. For instance, some benzimidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives are known to affect a variety of pathways, depending on their specific targets .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some benzimidazole derivatives are known to have antimicrobial, anticancer, antiviral, and anti-inflammatory effects, among others .

Propiedades

IUPAC Name |

2-chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4O/c15-12-5-8(3-4-17-12)14(21)18-7-13-19-10-2-1-9(16)6-11(10)20-13/h1-6H,7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAIRXHNZNWNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CNC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971885.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)